molecular formula C6H9BrF3NO2 B15300366 2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide

2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide

Cat. No.: B15300366
M. Wt: 264.04 g/mol
InChI Key: SJNUHWQAYVLMNO-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method is the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment to handle the trifluoromethylating agents and to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 2-(Trifluoromethyl)pyrrolidine-2,5-dione
  • 2-(Trifluoromethyl)pyrrolidine-2-carbonitrile

Uniqueness

2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9BrF3NO2

Molecular Weight

264.04 g/mol

IUPAC Name

2-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrobromide

InChI

InChI=1S/C6H8F3NO2.BrH/c7-6(8,9)5(4(11)12)2-1-3-10-5;/h10H,1-3H2,(H,11,12);1H

InChI Key

SJNUHWQAYVLMNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)(C(=O)O)C(F)(F)F.Br

Origin of Product

United States

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